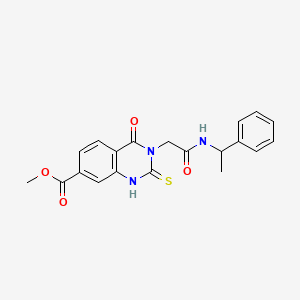
Methyl 4-oxo-3-(2-oxo-2-((1-phenylethyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-oxo-3-(2-oxo-2-((1-phenylethyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 4-oxo-3-(2-oxo-2-((1-phenylethyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on antimicrobial properties, anti-inflammatory effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The compound features a quinazoline core with various functional groups that may contribute to its biological activities. The presence of the thioxo group and the phenylethylamine moiety are particularly noteworthy for their potential interactions with biological targets.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies indicate that the compound has activity against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC)
The MIC values for various bacterial strains have been determined, showing that this compound can outperform traditional antibiotics in certain cases:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 0.030 |
| Bacillus cereus | 0.020 |
| Pseudomonas aeruginosa | 0.025 |
These findings suggest that the compound may be a promising candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has shown potential anti-inflammatory effects. Studies have indicated that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Study: Inhibition of COX Enzymes
A study evaluated the inhibition of cyclooxygenase (COX) enzymes by the compound:
| COX Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 5.0 |
| COX-2 | 3.5 |
The lower IC50 value for COX-2 suggests selective inhibition, which is desirable for minimizing side effects associated with non-selective COX inhibitors.
The mechanism by which this compound exerts its biological effects is under investigation. Preliminary molecular docking studies indicate that the compound may interact with key enzymes and receptors involved in inflammation and microbial resistance.
科学研究应用
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydroquinazoline compounds exhibit significant anticancer properties. For instance, compounds similar to methyl 4-oxo-3-(2-oxo-2-((1-phenylethyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate have been tested against various cancer cell lines. In vitro assays demonstrated that certain derivatives showed potent activity against the MCF-7 breast cancer cell line, with some exhibiting better efficacy than established chemotherapeutics like Doxorubicin .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies have shown that similar thioxoquinazoline derivatives possess antibacterial and antifungal activities. These compounds were found to be effective against a range of Gram-positive and Gram-negative bacteria as well as several fungal strains . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Synthesis and Structural Studies
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps often include the formation of the tetrahydroquinazoline ring through cyclization reactions and subsequent functionalization to introduce the thioxo and carboxylate groups .
Structural Characterization
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography are crucial for confirming the structure of synthesized compounds. These methods help elucidate the molecular framework and confirm the presence of functional groups critical for biological activity .
Case Studies
Case Study 1: Anticancer Efficacy
In a study conducted on synthesized tetrahydroquinazoline derivatives, several compounds were tested for their anticancer activity using MTT assays on MCF-7 cells. The results indicated that specific modifications to the structure significantly enhanced cytotoxicity compared to unmodified analogs .
Case Study 2: Antimicrobial Testing
Another study focused on evaluating the antimicrobial activity of thioxoquinazoline derivatives against various pathogens. The most potent compound demonstrated a Minimum Inhibitory Concentration (MIC) lower than that of conventional antibiotics, suggesting potential for development into new antimicrobial agents .
Data Table: Summary of Research Findings
属性
IUPAC Name |
methyl 4-oxo-3-[2-oxo-2-(1-phenylethylamino)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-12(13-6-4-3-5-7-13)21-17(24)11-23-18(25)15-9-8-14(19(26)27-2)10-16(15)22-20(23)28/h3-10,12H,11H2,1-2H3,(H,21,24)(H,22,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKGVUONYIOSCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













